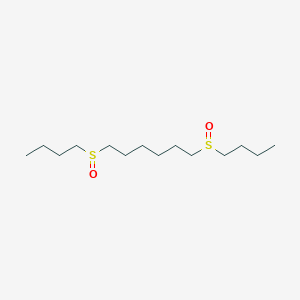
1,6-Di(butane-1-sulfinyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di(butane-1-sulfinyl)hexane is an organic compound with the molecular formula C14H30O2S2 It contains two sulfoxide groups attached to a hexane backbone, with butane chains extending from each sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di(butane-1-sulfinyl)hexane can be synthesized through a multi-step process involving the oxidation of thioethers to sulfoxides. One common method involves the reaction of 1,6-dibromohexane with butane-1-thiol to form 1,6-di(butane-1-thio)hexane. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Catalysts may also be employed to improve the efficiency of the oxidation step.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(butane-1-sulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide groups to sulfones.
Reduction: Reduction of sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions at the sulfoxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 1,6-Di(butane-1-sulfonyl)hexane.
Reduction: 1,6-Di(butane-1-thio)hexane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
1,6-Di(butane-1-sulfinyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxide-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfone-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,6-Di(butane-1-sulfinyl)hexane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The sulfoxide groups can interact with various molecular targets, including enzymes and proteins, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate redox states is a key feature.
Comparison with Similar Compounds
1,6-Di(butane-1-sulfinyl)hexane can be compared with other sulfoxide-containing compounds, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different structural properties.
1,6-Di(butane-1-sulfonyl)hexane: The fully oxidized form of this compound, with sulfone groups instead of sulfoxides.
1,6-Di(butane-1-thio)hexane: The reduced form, containing thioether groups instead of sulfoxides.
The uniqueness of this compound lies in its specific combination of sulfoxide groups and hexane backbone, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
465499-17-6 |
|---|---|
Molecular Formula |
C14H30O2S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1,6-bis(butylsulfinyl)hexane |
InChI |
InChI=1S/C14H30O2S2/c1-3-5-11-17(15)13-9-7-8-10-14-18(16)12-6-4-2/h3-14H2,1-2H3 |
InChI Key |
GVJUFRGLTCZGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCCCCCS(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


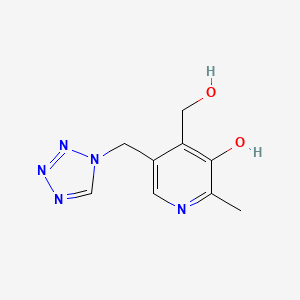
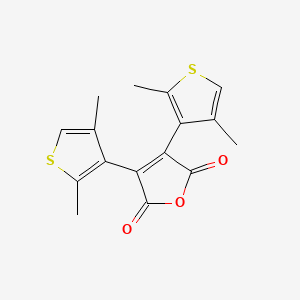
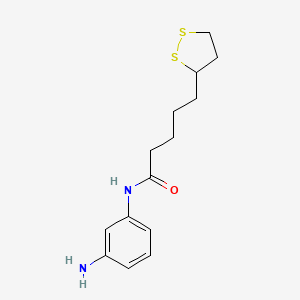
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)

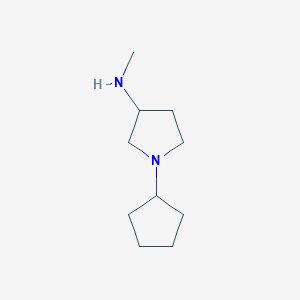
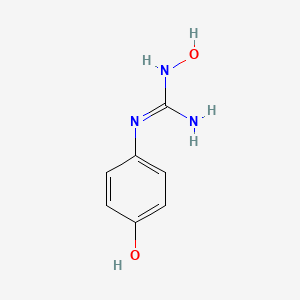
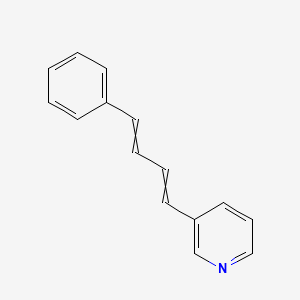


![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)
